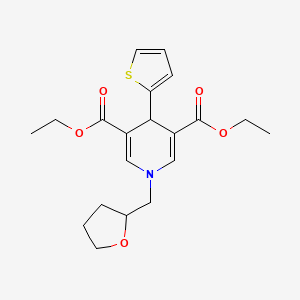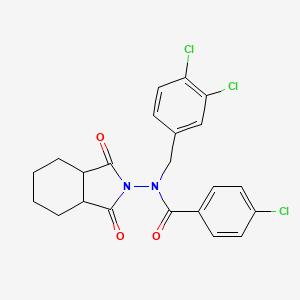
2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate
Vue d'ensemble
Description
2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound with the molecular formula C17H12BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the ester linkage between the quinoline carboxylic acid and the bromobenzyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the quinoline ring can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in an inert solvent (e.g., ether).
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the quinoline moiety can interact with nucleic acids or proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate
- 2-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate
- 2-methylbenzyl 2-hydroxy-4-quinolinecarboxylate
Uniqueness
2-bromobenzyl 2-hydroxy-4-quinolinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
Propriétés
IUPAC Name |
(2-bromophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-14-7-3-1-5-11(14)10-22-17(21)13-9-16(20)19-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJZYNUXKNETAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N~1~-[2-(2-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B4208380.png)
![2-[2-(4-methylbenzenesulfonamido)benzamido]-N-(prop-2-en-1-yl)benzamide](/img/structure/B4208387.png)

![2-fluoro-N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4208403.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4208416.png)
![1-[4-[4-(5,6-Dimethylbenzimidazol-1-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4208418.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-5,6-dimethylbenzimidazole;oxalic acid](/img/structure/B4208421.png)
![4-(morpholin-4-yl)-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4208432.png)
![N'-[2-(3,4-dichlorophenoxy)ethyl]propane-1,3-diamine;hydrochloride](/img/structure/B4208438.png)
![ethyl 5-{[(2,3-dichlorophenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4208446.png)


![ethyl 4-[2-(2-phenylethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4208465.png)

